molecular formula C17H17FN2O3S B2534684 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 899945-65-4

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2534684
CAS No.: 899945-65-4
M. Wt: 348.39
InChI Key: HCAHIPPWDFVDNV-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a tetrahydroquinoline core, a privileged scaffold prevalent in many biologically active molecules and pharmaceuticals . The structure incorporates a methanesulfonyl (mesyl) group on the heterocyclic nitrogen and a 4-fluorobenzamide substituent, making it a valuable synthetic intermediate or potential pharmacophore. Tetrahydroquinoline sulfonamide derivatives are key intermediates in organic synthesis, particularly in the development of novel quinoline structures through elimination pathways . The tetrahydroquinoline scaffold is recognized for its diverse pharmacological potential, with synthetic and natural analogs demonstrating a wide range of activities, including antitumor, antimicrobial, and antiviral properties . Furthermore, recent research highlights 1,2,3,4-tetrahydroquinoline derivatives as a novel class of potent and selective retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists. Such compounds are being investigated for their therapeutic potential in areas including prostate cancer, demonstrating reasonable antiproliferative activity and the ability to suppress tumor growth in experimental models . This compound is supplied for research purposes such as hit and lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-2-3-13-11-15(8-9-16(13)20)19-17(21)12-4-6-14(18)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAHIPPWDFVDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Povarov Reaction Under Lewis Acid Catalysis

The Povarov reaction, traditionally mischaracterized as an aza-Diels–Alder process, is now understood to proceed via a domino Mannich–Friedel–Crafts mechanism. For THQ formation, a three-component reaction between aniline derivatives, aldehydes, and activated alkenes is catalyzed by Lewis acids such as indium(III) chloride (InCl₃).

Mechanistic Insights :

  • Iminium Ion Formation : InCl₃ coordinates with formaldehyde, enhancing its electrophilicity to form an iminium ion intermediate with 6-methoxyaniline.
  • Mannich Adduct Generation : Nucleophilic attack by cyclopentadiene on the iminium ion yields a Mannich-type adduct.
  • Intramolecular Friedel–Crafts Cyclization : The adduct undergoes cyclization to form the THQ core, with InCl₃ reducing the Gibbs free energy barrier to 18.3 kcal/mol.

Optimized Conditions :

  • Catalyst: InCl₃ (10 mol%)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C
  • Yield: 82–89%

Nucleophilic Ring-Closure of Aniline Derivatives

Patent EP0385271B1 describes a one-step synthesis of THQs using nucleophilic reagents (e.g., alkylthiols or phosphines) to prevent over-oxidation to quinolines. For 6-substituted THQs:

  • Aniline Activation : Reaction of 6-nitroaniline with methanesulfonyl chloride forms a sulfonamide-protected intermediate.
  • Aldehyde Addition : Condensation with acetaldehyde in the presence of phenylphosphine generates the THQ ring at 15–30°C within 2 hours.

Advantages :

  • Ambient temperature conditions
  • No quinoline byproducts

Introduction of the Methanesulfonyl Group

Sulfonylation of the THQ nitrogen is critical for stabilizing the heterocycle and modulating bioactivity.

Direct Sulfonylation

Procedure :

  • Base-Mediated Reaction : Treat THQ with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in tetrahydrofuran (THF).
  • Conditions :
    • Molar Ratio: 1:1.2 (THQ:MsCl)
    • Temperature: 0°C → 25°C (gradual warming)
    • Yield: 75–80%

Challenges :

  • Competing N-alkylation requires careful stoichiometric control.
  • Steric hindrance at the 1-position necessitates excess MsCl.

Formation of the 4-Fluorobenzamide Moiety

Coupling the THQ intermediate with 4-fluorobenzoic acid derivatives introduces the benzamide group.

Carbodiimide-Mediated Amidation

Steps :

  • Acid Activation : 4-Fluorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
  • Amine Coupling : React the activated ester with 1-methanesulfonyl-THQ-6-amine at 25°C for 12 hours.

Optimization Data :

Coupling Agent Solvent Temperature Yield
EDCI/HOBt DCM 25°C 85%
DCC/DMAP THF 40°C 72%

Palladium-Catalyzed Amination

For substrates sensitive to carbodiimides, a Buchwald–Hartwig amination approach is viable:

  • Substrates : 6-Bromo-THQ and 4-fluoro-N-methylbenzamide.
  • Catalyst System : Pd₂(dba)₃/Xantphos.
  • Conditions :
    • Base: Cs₂CO₃
    • Solvent: Toluene
    • Temperature: 110°C
    • Yield: 68%

Integrated Synthetic Routes

Convergent Approach

  • THQ Synthesis : Via Povarov reaction (82% yield).
  • Sulfonylation : 78% yield.
  • Amidation : EDCI/HOBt-mediated (85% yield).
    Total Yield : 82% × 78% × 85% = 54.3%

Sequential One-Pot Strategy

Combining sulfonylation and amidation in a single pot reduces purification steps:

  • THQ Formation : As above.
  • In-Situ Sulfonylation : Add MsCl and TEA directly to the reaction mixture.
  • Amide Coupling : Introduce EDCI/HOBt and 4-fluorobenzoic acid.
    Total Yield : 63%

Analytical Characterization

Critical quality control metrics include:

HPLC Purity :

  • Column: C18 (4.6 × 150 mm)
  • Mobile Phase: 60:40 MeCN/H₂O + 0.1% TFA
  • Retention Time: 8.2 min
  • Purity: ≥98%

NMR Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.85 (s, 1H, NH), 7.45–7.39 (m, 2H, ArH), 4.12 (t, J = 6.0 Hz, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer progression and modulate signaling pathways associated with cell proliferation and apoptosis .
  • Case Studies : In vitro studies have demonstrated that related compounds can effectively reduce tumor cell viability in various cancer cell lines .

Enzymatic Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Target Enzymes : It may interact with enzymes such as kinases or phosphodiesterases, which are critical in various cellular processes including inflammation and cancer .
  • Research Findings : Studies have reported that tetrahydroquinoline derivatives can inhibit enzymes linked to inflammatory responses and tumor growth .

Anti-inflammatory Effects

The methanesulfonyl group in the compound is associated with anti-inflammatory properties:

  • Mechanism : The compound may modulate inflammatory pathways by influencing cyclic AMP levels and other mediators .
  • Clinical Implications : Research has suggested its potential application in treating inflammatory diseases such as rheumatoid arthritis .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate favorable bioavailability for compounds in this class. For example:

  • Bioavailability : Related compounds have demonstrated oral bioavailability rates of approximately 32% to 48% in animal models .
  • Implications for Development : These findings suggest that this compound could be a viable candidate for oral therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibits tumor cell growth in various cancer lines
Enzymatic InhibitionPotential inhibitor of kinases/phosphodiesterases
Anti-inflammatoryModulates inflammatory pathways

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound belongs to a family of N-substituted tetrahydroquinolinyl benzamides. Key structural analogs include:

3-Chloro-N-{1-[(4-Fluorophenyl)Sulfonyl]-1,2,3,4-Tetrahydro-6-Quinolinyl}Benzamide ()
  • Substituents :
    • Benzamide: 3-chloro (vs. 4-fluoro in the target).
    • Sulfonyl group: 4-fluorophenylsulfonyl (vs. methanesulfonyl in the target).
  • Impact: The chloro substituent increases lipophilicity but may reduce metabolic stability compared to fluorine.
4-Fluoro-N-(1-Isopentyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide ()
  • Substituents: Tetrahydroquinoline: 1-isopentyl and 2-oxo (vs. 1-methanesulfonyl in the target).
  • Impact: The oxo group introduces hydrogen-bonding capability, while the isopentyl chain enhances hydrophobicity.
2-Chloro-6-Fluoro-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide ()
  • Substituents :
    • Benzamide: 2-chloro-6-fluoro (vs. 4-fluoro in the target).
    • Sulfonyl group: 4-methoxybenzenesulfonyl (vs. methanesulfonyl).
  • Impact :
    • The chloro-fluoro substitution pattern may influence steric and electronic interactions in binding pockets.
    • Methoxybenzenesulfonyl provides both electron-donating (methoxy) and withdrawing (sulfonyl) effects, creating a unique electronic profile .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₈H₁₈FN₂O₃S 376.4 g/mol Methanesulfonyl, 4-fluorobenzamide
3-Chloro-Analog () C₂₂H₁₈ClFN₂O₃S 444.9 g/mol 4-Fluorophenylsulfonyl, 3-chlorobenzamide
Isopentyl-Oxo Analog () C₁₈H₂₄N₂O₂ 354.4 g/mol Isopentyl, 2-oxo, 4-fluorobenzamide
2-Chloro-6-Fluoro-Analog () C₂₃H₂₀ClFN₂O₄S 474.9 g/mol 4-Methoxybenzenesulfonyl, 2-chloro-6-fluorobenzamide
  • Molecular Weight Trends : The target compound (376.4 g/mol) is lighter than analogs with aryl sulfonyl groups (444.9–474.9 g/mol), suggesting improved solubility and membrane permeability.

Biological Activity

4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its unique structural features, including a fluorine atom and a methanesulfonyl group attached to a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. These include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a variety of bacterial strains.
  • Anti-inflammatory Effects : Some derivatives demonstrate potent anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that related compounds may inhibit tumor growth through various mechanisms.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like carbonic anhydrase and tyrosinase, which are crucial in various physiological processes.
  • Modulation of Signaling Pathways : The tetrahydroquinoline structure is known to modulate pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds provides insights into the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamideContains sulfamoyl groupCarbonic anhydrase inhibitor
CiprofloxacinFluoroquinolone antibioticStrong antibacterial properties
MethanesulfonamideSimple sulfonamide structureBasic building block for derivatives
Benzene sulfonamideCore structure similar to target compoundBroad-spectrum antimicrobial activity

This table highlights how the target compound stands out due to its complex fused ring system and specific functional groups that may confer unique biological activities not present in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds in the same class as this compound:

  • Anti-inflammatory Studies : A study demonstrated that related tetrahydroquinoline derivatives exhibited significant anti-inflammatory effects in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
  • Anticancer Research : Another investigation revealed that certain tetrahydroquinoline-based compounds displayed potent cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Research on similar sulfonamide derivatives showed promising results against resistant bacterial strains, indicating that modifications in the sulfonamide group could enhance antimicrobial efficacy .

Q & A

Basic: What are the recommended methods for synthesizing 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling 4-fluorobenzoyl chloride with a 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine precursor under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key optimization steps include:

  • Solvent Selection: Use anhydrous dichloromethane or THF to minimize side reactions.
  • Temperature Control: Maintain 0–5°C during coupling to prevent sulfonamide degradation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Yield Enhancement: Stoichiometric excess (1.2–1.5 equiv) of 4-fluorobenzoyl chloride ensures complete amine conversion.

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